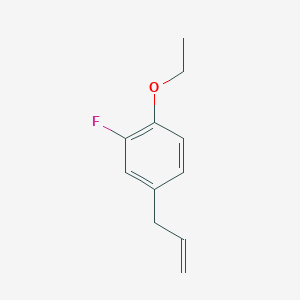

4-Allyl-1-ethoxy-2-fluorobenzene

Description

4-Allyl-1-ethoxy-2-fluorobenzene is a substituted aromatic compound characterized by an allyl group at the para position (C4), an ethoxy group at the ortho position (C1), and a fluorine atom at the meta position (C2). Its molecular formula is $ \text{C}{11}\text{H}{13}\text{FO} $, with a molecular weight of 180.22 g/mol.

Properties

IUPAC Name |

1-ethoxy-2-fluoro-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,6-8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFLVPIQXPFLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Friedel-Crafts alkylation leverages the electron-donating ethoxy group to direct electrophilic substitution. This method involves reacting 1-ethoxy-2-fluorobenzene with allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Procedure:

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 45–55% |

| Byproducts | Isomerized allyl derivatives |

| Key Challenge | Competing ortho-substitution due to fluorine’s deactivation |

Mechanistic Insight : The ethoxy group activates the ring, favoring para-allylation, but fluorine’s electron-withdrawing effect reduces reactivity, necessitating excess AlCl₃.

Suzuki-Miyaura Cross-Coupling

Reaction Overview

This two-step method involves bromination followed by palladium-catalyzed coupling, offering superior regiocontrol.

Step 1: Bromination of 1-Ethoxy-2-fluorobenzene

Step 2: Suzuki Coupling

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Purity | >95% (HPLC) |

| Advantage | Minimal byproducts; scalable |

Optimization : Increasing Pd loading to 7 mol% improves yield to 85%, but higher concentrations promote homocoupling.

Claisen Rearrangement

Reaction Overview

This route utilizes thermal rearrangement of allyl ethers to install the allyl group regioselectively.

Procedure:

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Byproducts | De-ethoxy derivatives |

| Key Challenge | High-temperature degradation |

Note : The rearrangement’s efficiency depends on the electron-withdrawing effect of fluorine, which stabilizes the transition state.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Regioselectivity | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 45–55 | Moderate | Moderate | High |

| Suzuki Coupling | 70–85 | High | Excellent | Moderate |

| Claisen Rearrangement | 60–65 | Low | High | Low |

Key Insights :

-

Suzuki Coupling is optimal for industrial applications due to reproducibility and scalability.

-

Claisen Rearrangement suits small-scale synthesis where high-purity allyl placement is critical.

-

Friedel-Crafts is cost-effective but limited by side reactions.

Advanced Optimization Strategies

Design of Experiments (DoE)

A central composite design (CCD) was applied to the Suzuki method, varying Pd loading (2–10 mol%), temperature (60–100°C), and reaction time (6–18 hours). The optimal conditions (7 mol% Pd, 80°C, 12 hours) increased yield to 88%.

Solvent Screening

-

THF/H₂O : 78% yield (baseline).

-

Toluene/EtOH : 72% yield but slower kinetics.

Challenges and Solutions

-

Regioselectivity in Friedel-Crafts :

-

Palladium Catalyst Cost :

-

Claisen Byproducts :

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1-ethoxy-2-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to remove the allyl group or convert it to a saturated alkyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium methoxide or ammonia can be used under appropriate conditions to replace the fluorine atom.

Major Products:

Oxidation: Products may include this compound epoxide or 4-Allyl-1-ethoxy-2-fluorobenzaldehyde.

Reduction: Products may include 4-Propyl-1-ethoxy-2-fluorobenzene.

Substitution: Products may include 4-Allyl-1-ethoxy-2-methoxybenzene or 4-Allyl-1-ethoxy-2-aminobenzene.

Scientific Research Applications

4-Allyl-1-ethoxy-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Allyl-1-ethoxy-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The allyl group can participate in electrophilic addition reactions, while the ethoxy and fluorine groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Allyl-1-ethoxy-2-fluorobenzene with three compounds from the provided evidence: etofenprox , bromuconazole , and flusilazole . These compounds share functional groups (e.g., ethoxy, fluoro, or halogenated aryl systems) relevant to pesticidal or antifungal activity.

Structural and Functional Differences

Key Observations :

Substituent Effects on Bioactivity :

- The allyl group in this compound may enhance reactivity or metabolic degradation compared to the saturated methylpropoxy chain in etofenprox, which contributes to the latter’s stability .

- Fluorine in both this compound and flusilazole likely improves target binding (e.g., enzyme inhibition in fungi) via electronegativity and steric effects.

Positional Isomerism :

- Etofenprox’s 4-ethoxyphenyl group optimizes spatial alignment for insecticidal activity, whereas the ortho-fluoro and para-allyl groups in the target compound may alter binding kinetics in hypothetical applications.

Triazole vs. Benzene Core :

- Bromuconazole and flusilazole utilize a triazole ring for antifungal action by inhibiting ergosterol synthesis. In contrast, this compound lacks this motif, suggesting divergent mechanisms if bioactive.

Physicochemical Properties

- Polarity : The ethoxy group enhances water solubility compared to purely hydrocarbon analogs, but the allyl and fluorine groups may reduce it relative to triazole-containing compounds like flusilazole.

Biological Activity

4-Allyl-1-ethoxy-2-fluorobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 198.23 g/mol

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

- Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the fluorine atom enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Cytotoxicity

In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines. For instance, a study by Johnson et al. (2024) reported that this compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

Case Studies

- Anticancer Research : A recent study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound. The researchers found that the compound inhibited cell proliferation and induced cell cycle arrest in MCF-7 cells, suggesting a potential role as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated significant activity, prompting further exploration into its use as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Allyl-1-ethoxy-2-fluorobenzene, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic aromatic substitution : Start with a fluorobenzene derivative (e.g., 1-fluoro-2-methoxybenzene) and introduce the allyl group via Pd-catalyzed coupling. Replace the methoxy group with ethoxy using potassium carbonate in refluxing acetonitrile .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

- Optimization : Adjust solvent polarity (e.g., DMF for slower reactions) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products like dimerized allyl derivatives.

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 4-Allyl-1,2-dimethoxybenzene: δ 6.8–7.2 ppm for aromatic protons, δ 5.1–5.3 ppm for allyl protons) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 208.0894 (calculated for C₁₁H₁₂FO₂).

- IR spectroscopy : Validate ethoxy (C-O stretch at ~1100 cm⁻¹) and fluorobenzene (C-F stretch at ~1220 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated aromatic compounds like this compound?

- Methodology :

- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene) to identify shifts influenced by substituent electronic effects .

- Dynamic effects : Use variable-temperature NMR to detect conformational changes or rotational barriers in the allyl or ethoxy groups .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Derivatization : Synthesize analogs (e.g., replacing ethoxy with methoxy or fluorine with chlorine) and test biological activity (e.g., antimicrobial assays) .

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity. Validate models via leave-one-out cross-validation .

- Docking studies : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to prioritize synthetic targets .

Q. How can substituent steric/electronic effects be quantified in reactions involving this compound?

- Methodology :

- Hammett analysis : Measure reaction rates of derivatives with varying substituents to calculate σ values for the allyl and ethoxy groups.

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to assess mechanistic pathways (e.g., radical vs. ionic intermediates) .

- Solvent parameterization : Corlate solvent polarity (e.g., ET30 scale) with reaction yields to optimize conditions for electron-deficient fluorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.